Iodipamide sodium I 131 is derived from the radioisotope iodine-131, which is produced through nuclear fission processes. The compound is classified under radiopharmaceuticals, specifically as a therapeutic agent for thyroid-related conditions. It is also categorized as a contrast medium due to its use in imaging studies.
The synthesis of iodipamide sodium I 131 involves several key steps:
The molecular formula of iodipamide sodium I 131 is , indicating a complex structure with multiple iodine atoms incorporated into the molecule. The compound features a disodium salt form of iodipamide, characterized by its unique arrangement that facilitates its function as a contrast agent and therapeutic agent.
The InChI key for iodipamide sodium is SIZXNBZGPPPFHM-UHFFFAOYSA-L
, which provides a unique identifier for computational modeling and database searches .
Iodipamide sodium I 131 can participate in various chemical reactions:
The mechanism of action of iodipamide sodium I 131 revolves around its selective uptake by thyroid cells. Once administered, approximately 10% to 25% of the radioactive dose is absorbed by the thyroid gland, where it substitutes for non-radioactive iodine in hormone synthesis processes. The emitted radiation from iodine-131 causes localized damage to thyroid tissue, effectively treating hyperthyroidism or targeting malignant cells in thyroid cancer .
Iodipamide sodium I 131 has several significant applications:
Iodipamide sodium I 131 is synthesized by incorporating the radioisotope iodine-131 (¹³¹I) into the iodipamide molecule—an organoiodine compound used as an X-ray contrast agent. The primary pathway involves electrophilic aromatic substitution, where ¹³¹I⁺ ions react with iodipamide’s aromatic rings under oxidative conditions. Chloramine-T (N-chloro-4-methylbenzenesulfonamide sodium salt) serves as the preferred oxidant, generating electrophilic iodine from sodium iodide I 131 (Na¹³¹I) [8]. Alternative oxidants include iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) or hydrogen peroxide, though chloramine-T offers superior reaction kinetics for macromolecular labeling [5].
The synthesis occurs in a pH-controlled environment (pH 7–8) to maximize iodination efficiency while minimizing hydrolysis byproducts. Post-reaction, purification employs solid-phase extraction (C18 cartridges) or size-exclusion chromatography to isolate mono- and di-iodinated iodipamide species. Critical parameters include:
Table 1: Comparison of Iodine Isotopes for Radiolabeling
Isotope | Half-Life | Decay Mode | γ-Energy (keV) | Production Method |
---|---|---|---|---|
Iodine-131 | 8.02 days | β⁻ (90%), EC (10%) | 364 | Neutron irradiation of ¹³⁰Te [10] |
Iodine-123 | 13.2 hours | EC (100%) | 159 | Cyclotron: ¹²⁴Xe(p,pn)¹²³Xe → ¹²³I [1] |
Iodine-125 | 59.4 days | EC (100%) | 35.5 | Nuclear reactor: ¹²⁴Xe(n,γ)¹²⁵Xe → ¹²⁵I [1] |
Radiolabeling efficiency for iodipamide sodium I 131 depends on three interdependent variables: substrate concentration, oxidant-to-iodide ratio, and reaction duration. Response Surface Methodology (RSM) studies reveal that optimal conditions involve:
Carrier addition (non-radioactive NaI) enhances radiochemical yield (RCY) by mitigating radiolytic degradation. For instance, adding 40 µL of 0.1% NaI increases RCY from 78% to 93% by competing with ¹³¹I for free radicals generated during decay [9]. However, carrier iodine dilutes specific activity, necessitating a balance between yield and potency.
Solvent systems significantly influence reaction kinetics. Aqueous-organic mixtures (e.g., ethanol:phosphate buffer = 1:3 v/v) improve iodipamide solubility while maintaining oxidant stability. Radiolysis inhibitors like ascorbic acid (0.1% w/v) further stabilize the product, extending shelf-life to 20 hours post-synthesis [5].
Table 2: Impact of Reaction Variables on Radiolabeling Efficiency
Variable | Low Efficiency Range | High Efficiency Range | Effect on RCY |
---|---|---|---|
Substrate Concentration | <1 mg/mL | 2–5 mg/mL | ↑ 40% |
Oxidant/I⁻ Ratio | <0.5:1 | 1.5:1 | ↑ 62% |
Carrier Volume | 10 µL | 40 µL | ↑ 15% |
pH | <6.0 | 7.0–8.0 | ↑ 35% |
Quality control (QC) for iodipamide sodium I 131 employs a triad of chromatographic, spectroscopic, and radiometric techniques to verify identity, purity, and stability.
Thin-Layer Chromatography (TLC) with Radio-Scanner Detection is the gold standard for assessing radiochemical purity (RCP). Using silica gel plates and a mobile phase of methanol:ammonium acetate (9:1 v/v), iodipamide sodium I 131 migrates at Rf = 0.8, while impurities like free ¹³¹I⁻ (Rf = 0.0) and iodate (IO₃⁻; Rf = 0.6) are resolved. A radio-TLC scanner quantifies each band’s activity, requiring RCP ≥95% for batch release [5]. Analytical Quality by Design (AQbD) principles optimize this method by defining:
High-Performance Liquid Chromatography (HPLC) coupled with gamma detectors provides orthogonal RCP confirmation. A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separate iodinated species within 15 minutes. Validation parameters include:
Gamma Spectroscopy ensures radionuclidic purity by identifying ¹³¹I-specific γ-emissions at 364 keV. Contaminants like ¹²⁵I (35.5 keV) must constitute <0.1% of total gamma emissions [1] [6].
Stability studies assess RCP under storage conditions (2–8°C in amber vials). Acceptance criteria mandate <5% RCP loss over 20 hours, validated by timed TLC analyses (RSD = 0.362%) [5].
Table 3: Validation Parameters for QC Methods of Iodipamide Sodium I 131
Parameter | TLC Method | HPLC Method | Acceptance Criteria |
---|---|---|---|
Selectivity | Rf = 0.8 ± 0.1 | RT = 8.2 ± 0.3 min | Baseline separation |
Linearity | Not applicable | 6–22 mCi/mL (R² > 0.999) | R² ≥ 0.995 |
Precision (RSD) | 0.101% | 0.624% | ≤1.0% |
Detection Limit | 0.09 mCi/mL | 0.05 mCi/mL | Signal/Noise ≥3 |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3